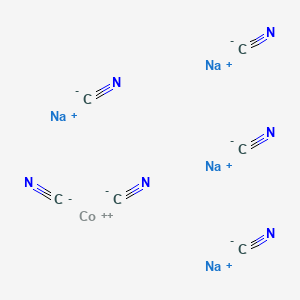![molecular formula C12H25NO3 B14701082 [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate CAS No. 25384-32-1](/img/structure/B14701082.png)
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate is a chemical compound that has garnered interest in various fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbamate group, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with butan-2-yl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-(hydroxymethyl)-2-methylpentanol} + \text{butan-2-yl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-2-methylpentyl N-butan-2-ylcarbamate.
Reduction: Formation of 2-(aminomethyl)-2-methylpentyl N-butan-2-ylcarbamate.
Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
Chemistry
In chemistry, [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for developing new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure allows it to act as a prodrug, releasing active agents in the body under specific conditions.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound useful for therapeutic and research purposes.
Comparison with Similar Compounds
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-ethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N-propylcarbamate
Uniqueness
Compared to similar compounds, [2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate has a unique combination of functional groups that confer distinct reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
25384-32-1 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-7-12(4,8-14)9-16-11(15)13-10(3)6-2/h10,14H,5-9H2,1-4H3,(H,13,15) |
InChI Key |
HKTXFTWRXBMFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)COC(=O)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
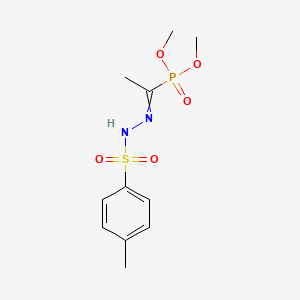
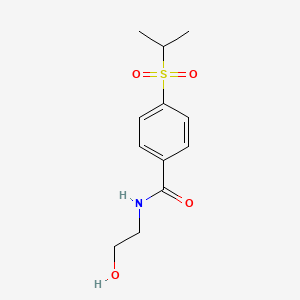
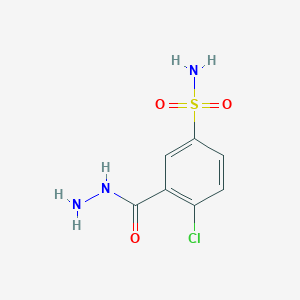
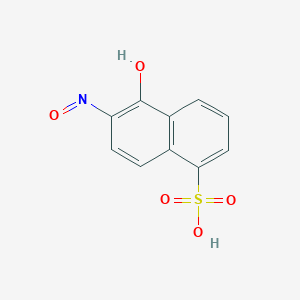
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
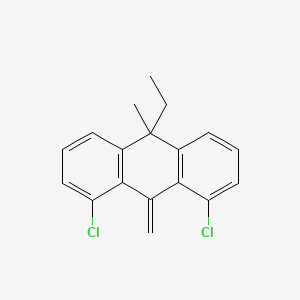

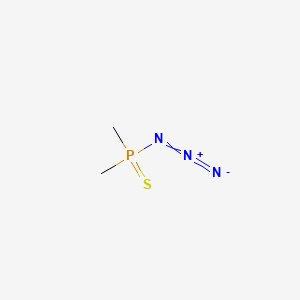
![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
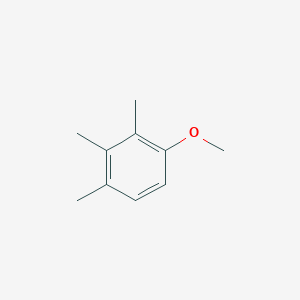
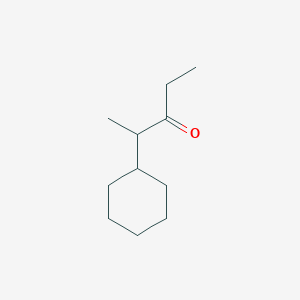
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
